

Application Notes and Protocols for RO8191

Stock Solution Preparation

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Compound of Interest

Compound Name: RO8191

Cat. No.: B1680706

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of **RO8191**, a potent and orally active agonist of the interferon (IFN) receptor. Adherence to these guidelines is crucial for ensuring the stability, activity, and reliable performance of **RO8191** in various experimental settings.

Introduction

RO8191, also known as CDM-3008, is an imidazonaphthyridine compound that acts as a small-molecule agonist of the Interferon- α/β receptor 2 (IFNAR2).^{[1][2]} By directly binding to IFNAR2, **RO8191** activates the JAK/STAT signaling pathway, leading to the expression of interferon-stimulated genes (ISGs).^{[1][2][3]} This activity imparts potent antiviral effects, as demonstrated against Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV).^[1] Proper preparation of stock solutions is the first critical step for obtaining reproducible results in both in vitro and in vivo studies.

Chemical and Physical Properties

A summary of the key properties of **RO8191** is presented in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| Synonyms | CDM-3008; RO4948191 | [1] |
| Molecular Formula | C ₁₄ H ₅ F ₆ N ₅ O | [1][4] |
| Molecular Weight | 373.21 g/mol | [1] |
| Appearance | Off-white to yellow solid | [1][5] |
| Purity | ≥98% | [4] |
| CAS Number | 691868-88-9 | [1][4] |

Solubility Data

RO8191 exhibits varying solubility depending on the solvent. It is crucial to select the appropriate solvent for your intended application. The use of fresh, anhydrous solvents is recommended, as hygroscopic DMSO can negatively impact solubility.[1][2] For challenging dissolutions, gentle warming (up to 60°C) and ultrasonication can be employed.[1][6]

| Solvent | Solubility | Notes | Reference |
|------------------------|---|---|-----------|
| DMSO | 5 mg/mL (13.40 mM) | Requires ultrasonic and warming to 60°C. Use newly opened DMSO. | [1] |
| 6 mg/mL (16.07 mM) | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. | [2] | |
| 3 mg/mL (8.04 mM) | Sonication and heating to 60°C are recommended. | [6] | |
| 0.1 mg/mL | [4] | | |
| DMF | 0.5 mg/mL | [4] | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] | |

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

For most cell-based assays, a high-concentration stock solution in DMSO is prepared and subsequently diluted to the final working concentration in a cell culture medium.

Materials:

- **RO8191** powder
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Water bath or heat block (optional)
- Sonicator (optional)

Protocol:

- Equilibrate the **RO8191** vial to room temperature before opening.
- Weigh the desired amount of **RO8191** powder in a sterile microcentrifuge tube.
- Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 5 mg/mL or 10 mM).
- Vortex the solution thoroughly to aid dissolution.
- If precipitation occurs, gently warm the solution to 37-60°C and/or sonicate until the solid is completely dissolved.[\[1\]](#)[\[6\]](#)[\[7\]](#)
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots as recommended in the storage section.

Preparation of Formulations for In Vivo Use

RO8191 is orally bioavailable. For in vivo administration, specific formulations are required to ensure proper suspension or solubilization. Below are three common protocols.

Protocol 1: Suspended Solution (for oral and intraperitoneal injection)[\[1\]](#)

This protocol yields a 0.5 mg/mL suspended solution.

Materials:

- **RO8191** stock solution in DMSO (e.g., 5.0 mg/mL)
- PEG300
- Tween-80

- Saline (0.9% NaCl)

Procedure (for 1 mL final volume):

- To 400 μ L of PEG300, add 100 μ L of the 5.0 mg/mL **RO8191** DMSO stock solution.
- Mix thoroughly until a uniform solution is achieved.
- Add 50 μ L of Tween-80 and mix again until uniform.
- Add 450 μ L of saline to bring the final volume to 1 mL. Mix well.
- The final formulation will be a suspended solution. Ensure it is well-mixed before each administration.

Protocol 2: Suspended Solution with SBE- β -CD^[1]

This protocol also yields a 0.5 mg/mL suspended solution.

Materials:

- **RO8191** stock solution in DMSO (e.g., 5.0 mg/mL)
- 20% SBE- β -CD in Saline

Procedure (for 1 mL final volume):

- To 900 μ L of 20% SBE- β -CD in saline, add 100 μ L of the 5.0 mg/mL **RO8191** DMSO stock solution.
- Mix thoroughly. Ultrasonic assistance may be required.

Protocol 3: Clear Solution in Corn Oil^[1]

This protocol yields a clear solution of ≥ 0.5 mg/mL.

Materials:

- **RO8191** stock solution in DMSO (e.g., 5.0 mg/mL)

- Corn Oil

Procedure (for 1 mL final volume):

- To 900 µL of corn oil, add 100 µL of the 5.0 mg/mL **RO8191** DMSO stock solution.
- Mix thoroughly until a clear solution is obtained.

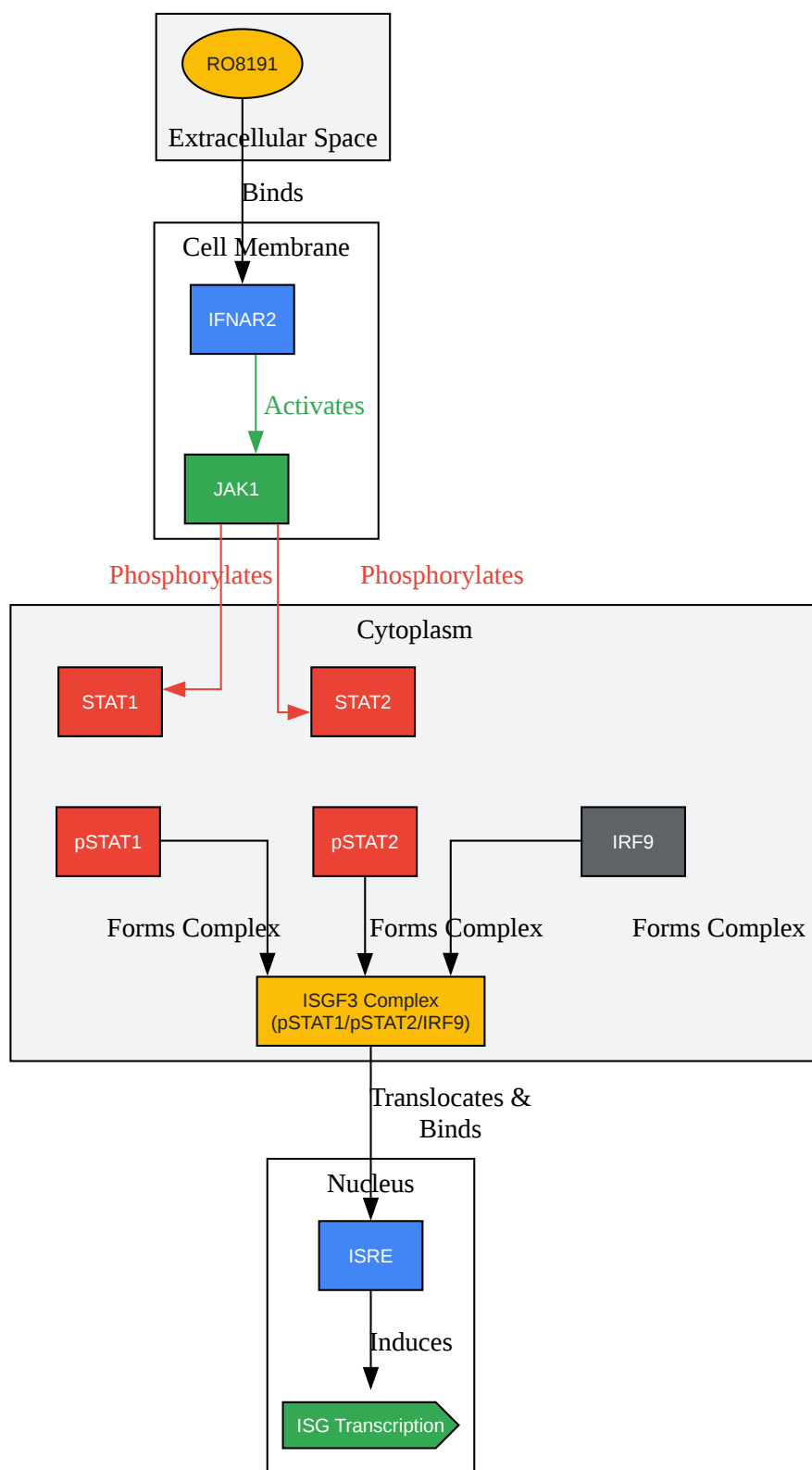
Storage and Stability

Proper storage is critical to maintain the biological activity of **RO8191**.

| Form | Storage Temperature | Duration | Notes | Reference |
|--------------|---------------------|-----------------------|---|-----------|
| Solid Powder | -20°C | 3 years | Store under nitrogen. | [1][2][6] |
| In Solvent | -80°C | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |
| -20°C | 1 month | Store under nitrogen. | [1] | |

Mechanism of Action and Signaling Pathway

RO8191 exerts its antiviral effects by activating the type I interferon signaling pathway. It directly binds to IFNAR2, which is associated with Janus kinase 1 (JAK1).[1][3] This binding event leads to the phosphorylation and activation of JAK1. Activated JAK1 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT2.[3] Phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with IRF9 to form the ISGF3 complex. This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of ISGs, thereby inducing their transcription. The resulting ISG proteins mediate the antiviral state within the cell. Notably, the action of **RO8191** is independent of IFNAR1 and its associated kinase, Tyk2.[1][3]

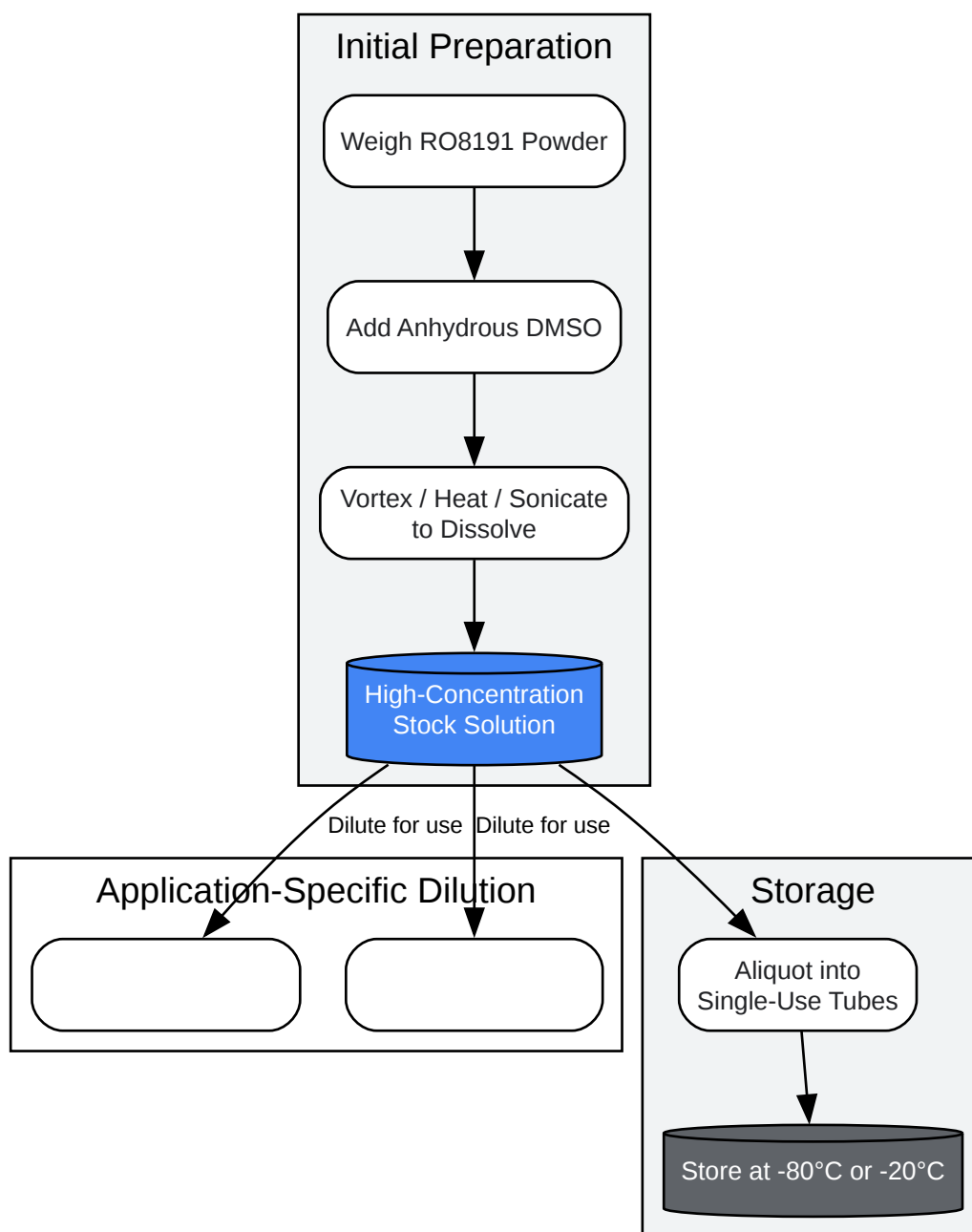


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Caption: **RO8191** signaling pathway.

Experimental Workflow for Stock Preparation

The following diagram illustrates the general workflow for preparing **RO8191** stock solutions for both in vitro and in vivo applications.



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